molecular formula C8H12N2OS B13100548 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone CAS No. 54089-09-7

5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone

Cat. No.: B13100548
CAS No.: 54089-09-7
M. Wt: 184.26 g/mol
InChI Key: WBWROCLSSUPQQS-UHFFFAOYSA-N
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Description

5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thioxo group and the diethyl substitution makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drugs. The presence of the thioxo group is particularly interesting for designing inhibitors of specific enzymes.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. The diethyl groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
  • 5,6-Diethyl-2,3-dihydro-4(1H)-pyrimidinone
  • 5,6-Diethyl-2,3-dihydro-2-oxo-4(1H)-pyrimidinone

Uniqueness

Compared to similar compounds, 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone has unique properties due to the presence of the thioxo group. This group can participate in specific chemical reactions that are not possible with the oxo analogs. The diethyl substitution also affects the compound’s physical and chemical properties, making it distinct from its methyl or unsubstituted counterparts.

Biological Activity

5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly in anticancer, anti-inflammatory, and antimicrobial applications, supported by case studies and research findings.

  • Molecular Formula : C₈H₁₀N₂OS
  • Molecular Weight : 182.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with a pyrimidine structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study : In a study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-715
A54920
PC318

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vivo Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory cytokines.
  • Mechanism : It appears to inhibit the NF-kB pathway, which is crucial in inflammatory processes.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various pathogens:

  • Broad Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Research Findings

Several studies have highlighted the potential of pyrimidine derivatives in drug development:

  • Pyrimidine Derivatives as Anticancer Agents : A review noted that many pyrimidine derivatives show enhanced anticancer activity by targeting specific kinases involved in tumor growth and survival .
  • Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that modifications at the 5 and 6 positions significantly affect biological activity. For example, substituents that enhance lipophilicity often correlate with increased potency against cancer cell lines .
  • Clinical Relevance : Some derivatives are currently under clinical trials for their efficacy against various cancers and inflammatory diseases, showcasing their therapeutic potential .

Properties

CAS No.

54089-09-7

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5,6-diethyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-3-5-6(4-2)9-8(12)10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

WBWROCLSSUPQQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=S)NC1=O)CC

Origin of Product

United States

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